molecular formula C18H30O8 B146398 Cinatrin C1 CAS No. 136266-35-8

Cinatrin C1

Número de catálogo: B146398
Número CAS: 136266-35-8
Peso molecular: 374.4 g/mol
Clave InChI: YYAODTFONAOLHT-KFWWJZLASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinatrin C1, also known as this compound, is a useful research compound. Its molecular formula is C18H30O8 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Phospholipase A2 Inhibition

Cinatrin C1 has been identified as a potent inhibitor of phospholipase A2, which plays a crucial role in the release of arachidonic acid and subsequent inflammatory mediators. The synthesis of this compound was accomplished using an In(OTf)3-catalyzed Conia-Ene reaction, highlighting its complex chemical structure that contributes to its biological activity .

Traumatic Brain Injury (TBI)

Recent studies have investigated the role of C1 inhibitors, including this compound, in reducing neuroinflammation following TBI. The CIAO@TBI trial aims to assess the safety and efficacy of C1-INH in patients with severe TBI. The hypothesis is that inhibiting the complement system can mitigate secondary brain injury and improve clinical outcomes .

Case Study: CIAO@TBI Trial

  • Objective: Evaluate the safety and efficacy of C1-INH (including this compound) in TBI patients.
  • Methodology: Multicenter, randomized, placebo-controlled trial involving 106 adult patients.
  • Primary Endpoints:
    • Therapy Intensity Level (TIL)
    • Glasgow Outcome Scale-Extended (GOSE) at 6 months
    • Complication rates during hospitalization
  • Expected Outcomes: Reduction in neuroinflammation and improved functional recovery post-TBI .

Data Table: Summary of Research Findings on this compound

Application AreaMechanism of ActionStudy ReferenceKey Findings
Phospholipase A2 InhibitionInhibits enzyme activity leading to reduced inflammation Effective in controlling inflammatory responses
Traumatic Brain InjuryReduces neuroinflammation via complement inhibition Potentially improves clinical outcomes post-injury
Other Inflammatory ConditionsBroad anti-inflammatory effectsOngoing studiesInvestigating additional therapeutic uses in various diseases

Propiedades

Número CAS

136266-35-8

Fórmula molecular

C18H30O8

Peso molecular

374.4 g/mol

Nombre IUPAC

(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid

InChI

InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1

Clave InChI

YYAODTFONAOLHT-KFWWJZLASA-N

SMILES

CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO

SMILES isomérico

CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO

SMILES canónico

CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO

Key on ui other cas no.

136266-35-8

Sinónimos

cinatrin C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.